1-chlorophenazine 5-oxide
Overview
Description
1-chlorophenazine 5-oxide (CPO) is a heterocyclic compound that has attracted significant attention in scientific research due to its diverse applications in various fields. CPO is a versatile molecule with unique properties that make it an important compound in the field of medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Synthesis of Piperidinophenazine Derivatives 1-Chlorophenazine 5-oxide has been utilized in the synthesis of new piperidinophenazines. This process involves reactions with various halogenophenazines and their oxides. The presence of the 5-oxide group in 1-chlorophenazine-5-oxide enhances the reactivity of chlorine in these synthesis processes, indicating its utility in the development of novel compounds (Endo, Tada, & Katagiri, 1969).
Reactions with Thionyl Chloride and Paratoluenesulfonyl Chloride In scientific research, the reaction behavior of phenazine-N5-oxide with thionyl chloride and paratoluenesulfonyl chloride has been studied. This research highlights the various pathways and products formed, including minor amounts of 1-chlorophenazine. These studies provide insights into the chemical reactivity and potential applications of these compounds in synthesis and chemical transformations (Nasielski et al., 2010).
Nucleophilic Substitution Reaction Studies The halogen atom in 1-halogeno-2-methylsulfonylphenazine 5-oxide shows reactivity towards anionoid reagents. This is due to the activating effects of both the sulfone group and the N-oxide group. Research in this area has led to the preparation of various 1-substituted 2-methylsulfonylphenazine derivatives, showcasing the compound's utility in chemical synthesis (Tada, 1978).
Synthesis Route Development Research has also focused on developing new synthetic routes to 1-chlorophenazines. This includes the electrochemical monodechlorination of certain precursors as a key step. Such studies contribute to the refinement and development of more efficient synthetic methods for these compounds (Guirado, Cerezo, & Andreu, 2000).
Investigation in Hydrodechlorination Processes 1-Chlorophenazine derivatives, including 1-chlorophenazine 5-oxide, are of interest in environmental research, particularly in studies related to the hydrodechlorination of chlorophenols. Research in this area examines the efficiency and mechanisms of dechlorination, potentially aiding in environmental remediation and pollutant degradation processes (Gunawardana, Singhal, & Swedlund, 2011).
properties
IUPAC Name |
1-chloro-5-oxidophenazin-5-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15(11)16/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOAZIVOEAPFSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=[N+]2[O-])C=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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